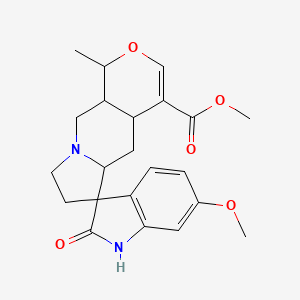
Cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane is a complex organometallic compound It features a titanium center coordinated to a cyclopentadienyl ligand and a trimethyl(2-trimethylsilylethynyl)silane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane typically involves the reaction of cyclopentadiene with a titanium precursor, followed by the introduction of the trimethyl(2-trimethylsilylethynyl)silane group. One common method involves the use of a titanium(IV) chloride precursor, which reacts with cyclopentadiene in the presence of a reducing agent to form the titanium(II) complex. The trimethyl(2-trimethylsilylethynyl)silane group is then introduced through a subsequent reaction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,3-diene;titanium(2+) complexes are known to undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various ligands such as phosphines, amines, or other cyclopentadienyl derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while reduction can produce titanium(0) species. Substitution reactions result in the formation of new titanium complexes with different ligands.
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane has several scientific research applications:
Chemistry: Used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying metalloenzyme active sites.
Medicine: Explored for its potential anticancer properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane involves the interaction of the titanium center with various substrates. The cyclopentadienyl ligand stabilizes the titanium center, allowing it to participate in catalytic cycles. The trimethyl(2-trimethylsilylethynyl)silane group can influence the electronic properties of the titanium center, affecting its reactivity and selectivity in different reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopenta-1,3-diene;titanium(2+);dichloride
- Cyclopenta-1,3-diene;titanium(2+);dimethyl
- Cyclopenta-1,3-diene;titanium(2+);diethyl
Uniqueness
Cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane is unique due to the presence of the trimethyl(2-trimethylsilylethynyl)silane group, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity patterns and applications compared to other similar titanium complexes .
Propiedades
Número CAS |
121913-39-1 |
|---|---|
Fórmula molecular |
C18H28Si2Ti |
Peso molecular |
348.459 |
Nombre IUPAC |
cyclopenta-1,3-diene;titanium(2+);trimethyl(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C8H18Si2.2C5H5.Ti/c1-9(2,3)7-8-10(4,5)6;2*1-2-4-5-3-1;/h1-6H3;2*1-3H,4H2;/q;2*-1;+2 |
Clave InChI |
BWZMWIROAQMFCN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C#C[Si](C)(C)C.C1C=CC=[C-]1.C1C=CC=[C-]1.[Ti+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate](/img/structure/B570051.png)




![N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide](/img/structure/B570065.png)

